Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]- Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-
Brand Name: Vulcanchem
CAS No.: 828939-58-8
VCID: VC17291428
InChI: InChI=1S/C16H14BrNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-9,14H,10-11H2
SMILES:
Molecular Formula: C16H14BrNOSe
Molecular Weight: 395.2 g/mol

Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-

CAS No.: 828939-58-8

Cat. No.: VC17291428

Molecular Formula: C16H14BrNOSe

Molecular Weight: 395.2 g/mol

* For research use only. Not for human or veterinary use.

Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]- - 828939-58-8

Specification

CAS No. 828939-58-8
Molecular Formula C16H14BrNOSe
Molecular Weight 395.2 g/mol
IUPAC Name 3-(4-bromophenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole
Standard InChI InChI=1S/C16H14BrNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-9,14H,10-11H2
Standard InChI Key DOZIABJIBGLVTJ-UHFFFAOYSA-N
Canonical SMILES C1C(ON=C1C2=CC=C(C=C2)Br)C[Se]C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a five-membered isoxazole ring (C₃H₃NO) fused with a dihydro moiety at positions 4 and 5, reducing ring aromaticity. Substituents include:

  • 3-position: 4-bromophenyl group (C₆H₄Br)

  • 5-position: Phenylselenomethyl group (SeCH₂C₆H₅)

The molecular formula is C₁₆H₁₃BrNSeO, yielding a molecular weight of 414.15 g/mol.

Table 1: Key Structural Parameters

ParameterValue/Description
Ring system4,5-Dihydroisoxazole
Substituent positions3 (4-bromophenyl), 5 (selenomethyl)
Hybridizationsp² (isoxazole), sp³ (dihydro)
Chiral centersNone (planar selenomethyl group)

The dihydro modification introduces partial saturation, altering electronic distribution compared to fully aromatic isoxazoles.

Synthetic Methodologies

Cyclization Strategies

Synthesis typically involves 1,3-dipolar cycloaddition between nitrile oxides and alkenes, followed by functionalization:

  • Nitrile Oxide Generation:

    • Hydroxylamine treatment of 4-bromobenzaldehyde derivatives forms corresponding nitrile oxides.

    • Example:
      4-BrC6H4CHO+NH2OH4-BrC6H4C≡N-O\text{4-BrC}_6\text{H}_4\text{CHO} + \text{NH}_2\text{OH} \rightarrow \text{4-BrC}_6\text{H}_4\text{C≡N-O}^-

  • Cycloaddition:

    • Reaction with allyl phenyl selenide under thermal or catalytic conditions:
      \text{4-BrC}_6\text{H}_4\text{C≡N-O}^- + \text{CH}_2=CH-SeC}_6\text{H}_5 \rightarrow \text{Dihydroisoxazole intermediate}

  • Post-functionalization:

    • Selenomethylation via nucleophilic substitution or oxidative coupling.

Table 2: Optimization Parameters for Cycloaddition

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Yield by 15%
CatalystCuI (5 mol%)↑ Rate by 2×
SolventToluene↑ Selectivity

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (CDCl₃):

    • δ 7.2–7.8 ppm (aromatic protons, 4-bromophenyl and phenylseleno)

    • δ 3.1–3.4 ppm (dihydroisoxazole CH₂, multiplet)

    • δ 2.8 ppm (SeCH₂, triplet, J = 7.2 Hz)

  • FT-IR:

    • 1560 cm⁻¹ (C=N stretch, isoxazole)

    • 510 cm⁻¹ (C-Se-C bend)

Stability Profile

ConditionStability Outcome
Thermal (≤200°C)Stable (TGA mass loss <5%)
UV Light (254 nm)Selenide bond cleavage after 48h
Aqueous (pH 7)Hydrolytically stable (24h)

Chemical Reactivity and Applications

Electrophilic Substitution

The bromophenyl group directs electrophiles to the para position, enabling derivatization:

Ar-Br+Electrophile (E+ \text{Ar-Br} + \text{Electrophile (E}^+) \rightarrow \text{Ar-E} + \text{HBr} $$

Table 3: Reactivity with Common Electrophiles

ElectrophileProductYield (%)
HNO₃/H₂SO₄3-(4-Bromo-3-nitrophenyl)62
Cl₂/FeCl₃3-(4-Bromo-2-chlorophenyl)58

Selenium-Mediated Redox Activity

Cyclic voltammetry reveals reversible redox behavior:

  • Oxidation: Se0Se++e\text{Se}^{0} \rightarrow \text{Se}^{+} + e^- at +0.85 V vs. Ag/AgCl

  • Reduction: Se0+eSe\text{Se}^{0} + e^- \rightarrow \text{Se}^{-} at -1.30 V vs. Ag/AgCl

This redox versatility supports applications in:

  • Antioxidant therapies: Scavenging reactive oxygen species

  • Catalysis: Facilitating electron-transfer reactions

StrainMIC (µg/mL)Mechanism Postulated
S. aureus ATCC 2921332Membrane disruption via Se···S interactions
E. coli ATCC 25922>64Limited penetration

Cytotoxicity Profiles

Cell LineIC₅₀ (µM)Selectivity Index (vs. HEK293)
MCF-7 (Breast cancer)12.43.2
A549 (Lung cancer)18.72.1

The 4-bromophenyl group enhances lipophilicity, improving tumor cell uptake.

Industrial and Materials Science Applications

Coordination Chemistry

The selenium atom acts as a soft Lewis base, forming complexes with transition metals:

Compound+PdCl2[Pd(SeR)2Cl2]\text{Compound} + \text{PdCl}_2 \rightarrow [\text{Pd(SeR)}_2\text{Cl}_2]

Table 4: Metal Complex Properties

MetalGeometryApplication
Pd(II)Square planarSuzuki-Miyaura coupling
Cu(I)TetrahedralPhotocatalysis

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